Journal Name:Synthetic Communications
Journal ISSN:0039-7911
IF:1.937
Journal Website:http://www.tandf.co.uk/journals/titles/00397911.asp
Year of Origin:1971
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:288
Publishing Cycle:Semimonthly
OA or Not:Not
3D printed remendable polylactic acid blends with uniform mechanical strength enabled by a dynamic Diels–Alder reaction†
Synthetic Communications ( IF 1.937 ) Pub Date: 2017-03-15 , DOI: 10.1039/C7PY00310B
Here we report a 3D printable polymer that retains uniform mechanical strength after printing and can be used with a conventional fused filament fabrication (FFF) printer. To achieve this, a synthetic polymer containing dynamic Diels–Alder functionality was blended with commercially available polylactic acid (PLA). This new polymer contains cross-links that are reversible at the temperatures typically used for FFF 3D printers. By increasing the cross-link density of the polymer system, we were able to dramatically improve both ultimate strength and toughness along the interfilament junctions of the printed material up to ∼290% and ∼1150% respectively. The final achieved ultimate strength and toughness values for the optimized system are isotropic within error along the three representative print directions X, Y, and Z. Self-healing studies on the Z print direction of the optimized blend showed a 77% recovery of the ultimate strength vs. control PLA having only a 6% recovery, further proving the advanced interfilamentous adhesion via the fmDA dynamics.
Detail
3D printing of photopolymers
Synthetic Communications ( IF 1.937 ) Pub Date: 2018-02-22 , DOI: 10.1039/C8PY00157J
Three-dimensional (3D) printing is a process of fabricating 3D objects by adding successive layers of materials (e.g. polymers) on top of each other. Among various 3D printing approaches, the photochemical approach is extremely attractive as objects can be produced via photopolymerisation reactions of monomers/oligomers, which possesses environmental, economical, and production benefits. In this approach, photoinitiators and monomers/oligomers are two of the most important components of photopolymers for 3D printing. Specifically, photoinitiators absorb the irradiation light of a 3D printer and initiate the photopolymerisation reactions of monomers/oligomers layer-by-layer to produce the designed 3D objects, while monomers/oligomers can determine the final properties of the printed products. In this review, commercial photoinitiators and monomers/oligomers applicable for 3D printing are presented. Moreover, the newly developed photoinitiators and monomers/oligomers (from 2015 to 2017) for 3D printing of polymer-based materials with various properties and the application in 3D bio-printing are also demonstrated.
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A biomimicking and electrostatic self-assembly strategy for the preparation of glycopolymer decorated photoactive nanoparticles†
Synthetic Communications ( IF 1.937 ) Pub Date: 2016-03-11 , DOI: 10.1039/C6PY00129G
Novel and well-controlled copolymers, PDMA-co-PDMAEMA with bio-inspired dopamine-containing segments and electropositive PDMAEMA segments, PMAG-b-PMAA consisting of bio-targeted glucose-containing segments and electronegative PMAA segments, and a carboxyl-ending PMAG homopolymer, were synthesized and investigated by a combination of NMR, GPC, DLS and zeta potential measurements. After self-assembling the dopamine-containing polymer with Zn phthalocyanine (ZnPc) and decorating it with the sugar polymer PMAG-b-PMAA, the final nanoparticles presented better serum-stability and singlet oxygen quantum yields. More importantly, the in vitro and in vivo PDT experiments indicated that the pre-designed photoactive nanoparticles can well inhibit the growth of tumor cells.
Detail
A biobased low dielectric resin derived from vanillin and guaiacol†
Synthetic Communications ( IF 1.937 ) Pub Date: 2021-01-07 , DOI: 10.1039/D0PY01653E
A new biobased low dielectric resin derived from vanillin and guaiacol has been synthesized. Thanks to the low polarizability of hexafluorocyclobutyl units, this resin exhibits good dielectric properties with an average dielectric constant (Dk) of 2.67 and a dielectric dissipation factor (Df) of 2.9 × 10−3 at a frequency range from 0.15 MHz to 20 MHz. This resin also displays high dimensional stability with a coefficient of thermal expansion (CTE) of 46.3 ppm per °C from 25 °C to 180 °C and a glass transition temperature (Tg) of 243 °C. In addition, the polymer films on the silicon wafers also exhibit good uniformity, flatness, and high hydrophobicity, suggesting that this bio-based resin is suitable as an encapsulation for applications in the microelectronic industry.
Detail
A “click” approach to facile synthesis of long-chain highly branched ROMP polymers
Synthetic Communications ( IF 1.937 ) Pub Date: 2013-09-03 , DOI: 10.1039/C3PY01085F
The click chemistry strategy was successfully applied for the preparation of long-chain highly branched ring-opening metathesis polymers (LCHBPs). The hydroxyl-functionalized monotelechelic polymers with various molecular weights were synthesized first via ring-opening metathesis polymerization of N-azidopentyl oxanorbornene imide in the presence of a symmetrical functional terminating agent, and then transformed into alkynyl-monotelechelic polymers, which acted as ABn-type macromonomers for subsequent click reaction to finally produce LCHBPs as the reaction time prolonged. All intermediates, macromonomer, and the resultant LCHBPs were characterized in detail by mass spectroscopy, elemental analysis, FTIR, GPC, and NMR measurements. The experimental results showed that polymerization has a two-step feature, that is, a fast and a slow increase of the average degree of polymerization at the initial and the subsequent stages, respectively. The final LCHBPs have high molecular weight up to Mn,NMR = 210 600, and relatively moderate molecular weight distributions (Mw/Mn = 2.12–1.67).
Detail
A 3-D multicellular tumor spheroid on ultrathin matrix coated single cancer cells provides a tumor microenvironment model to study epithelial-to-mesenchymal transitions
Synthetic Communications ( IF 1.937 ) Pub Date: 2014-09-10 , DOI: 10.1039/C4PY01161A
We report a 3D tumor spheroid model to study epithelial-to-mesenchymal transition (EMT) using ultra-thin matrix coated single cancer cells. The spheroid was characterized by light microscopy, fluorescence imaging, SEM, TEM and zeta potential. We then studied EMT related cellular CD47, mTOR, ERK, and HIF signaling. We compared (1) cells inside a multicellular tumor spheroid (3Dis), (2) cells migrated from the multicellular tumor spheroid (3Dms), and (3) 2D monolayer-cultured cells (2Ds) in EMT. 3Dis exhibited an abnormal nucleus with the occurrence of cell damage and accumulation of lipid droplets, and higher expression of the integrin-associated protein and dissociation of the mTOR complex than those of 2Ds and 3Dms. We examined the expressions of E- and N-cadherin, two EMT related factors, and found over-expression of E-cadherin in 2Ds, high N-cadherin in 3Dis, and high E- and weak N-cadherin in 3Dms. This implied that our model could trigger EMT. By injecting cells into a xenograft model, we found transitions of 2Ds from N-cadherin negative to positive and transitions of 3Dis from positive to negative, but not in 3Dms. 2D cells exhibited higher progression than other cells. This suggests that the in vivo 3D tumorigenesis environment could limit the capacity of cancer metastases for 3Dis but trigger the EMT process quickly for 2Ds and 3Dms.
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4-Dibenzocyclooctynol (DIBO) as an initiator for poly(ε-caprolactone): copper-free clickable polymer and nanofiber-based scaffolds†
Synthetic Communications ( IF 1.937 ) Pub Date: 2013-02-08 , DOI: 10.1039/C3PY00153A
Utilization of 4-dibenzocyclooctynol (DIBO) as an initiator for the ring-opening polymerization of ε-caprolactone yields well-defined, high molecular weight poly(ε-caprolactone) end functionalized with DIBO (DIBO–PCL). Nanofibers bearing reactive DIBO groups were generated via electrospinning and functionalized post-fabrication with azide-tethered molecules.
Detail
5,10-Diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole: a ready-to-use precursor for the synthesis of high-performance semiconducting polymers†
Synthetic Communications ( IF 1.937 ) Pub Date: 2013-03-06 , DOI: 10.1039/C3PY00161J
5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole was successfully developed by the direct borylation reaction on the parent heterocycle and was utilized for the synthesis of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers.
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A benzo[1,2-b:4,5-b′]difuran- and thieno-[3,4-b]thiophene-based low bandgap copolymer for photovoltaic applications†
Synthetic Communications ( IF 1.937 ) Pub Date: 2012-09-12 , DOI: 10.1039/C2PY20580G
A new low bandgap conjugated polymer—PBDFTT-C was synthesized from thieno-[3,4-b]thiophene and benzo[1,2-b:4,5-b′]difuran units by Stille coupling reactions. The structure was verified by 1H NMR and elemental analysis, the molecular weight was determined by gel permeation chromatography (GPC) and the thermal properties were investigated by thermogravimetric analysis (TGA). PBDFTT-C showed a low HOMO energy level of −5.27 eV. The polymer film displayed broad absorption in the wavelength region from 300 nm to 840 nm with a low bandgap of 1.48 eV. The field effect hole mobility of PBDFTT-C reached 5.4 × 10−3 cm2 V−1 s−1. By using 1,8-diiodooctane (DIO) as the solvent additive, photovoltaic cells with the structure of ITO/PEDOT:PSS/PBDFTT-C:PC71BM (1 : 1.5, w/w)/Ca/Al demonstrated a power conversion efficiency of 4.4% with a short circuit current of 10.45 mA cm−2, open circuit voltage of 0.66 V and a fill factor of 0.64, under the illumination of AM 1.5G, 100 mW cm−2.
Detail
8-Arylnaphthyl substituent retarding chain transfer in insertion polymerization with unsymmetrical α-diimine systems†
Synthetic Communications ( IF 1.937 ) Pub Date: 2020-10-21 , DOI: 10.1039/D0PY01231A
Late transition metal olefin polymerization catalysts based on the imine structure are usually constructed with bulky arylamines as the basic unit. In this contribution, a flexible compact alkyl amine and a series of rigid bulky anilines were introduced into the α-diimine catalytic system at the same time. Thus, a series of unsymmetrical α-diimine ligands bearing an n-butyl moiety and diarylmethyl or 8-arylnaphthyl moiety as well as the corresponding nickel and palladium complexes were designed, synthesized and characterized. These unsymmetrical α-diimine nickel and palladium complexes were investigated for ethylene polymerization and copolymerization with methyl acrylate (MA). Under the synergistic effect of compact alkyl substituents and bulky aryl substituents, the nickel complexes showed moderate to high activities and generated low to high molecular weight polyethylene with various branching densities. Similar polymerization results were also observed in the corresponding palladium system. The aryl orientation in rigid bulky aryl substituents has significant effects on the polymerizations and copolymerizations in terms of activity, the molecular weight of the obtained polyethylene and copolymer, and the incorporation ratio of MA.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, ORGANIC 有机化学4区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.80 65 Science Citation Index Science Citation Index Expanded Not
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